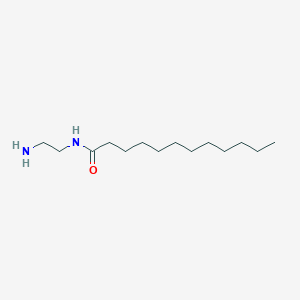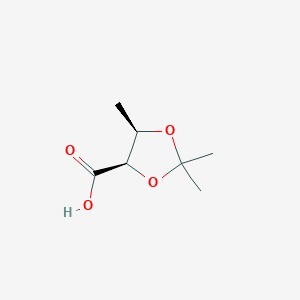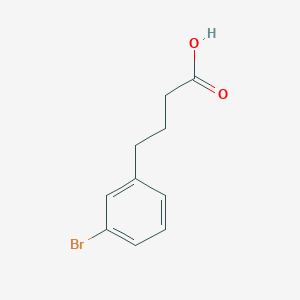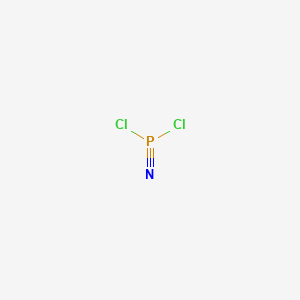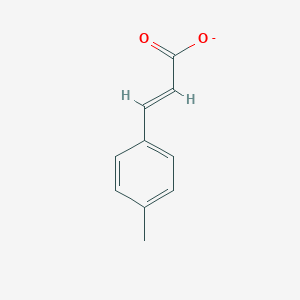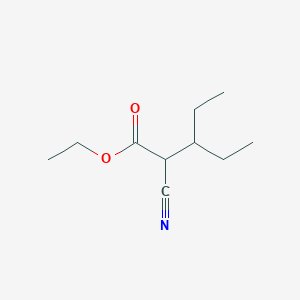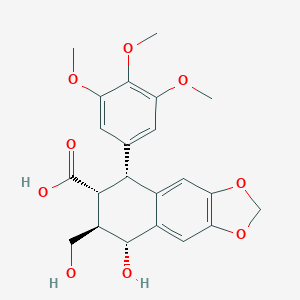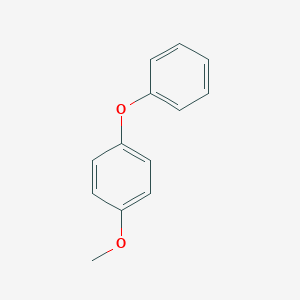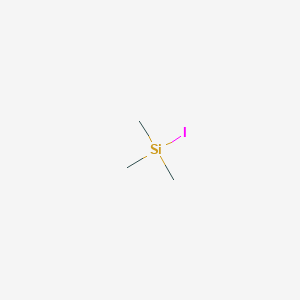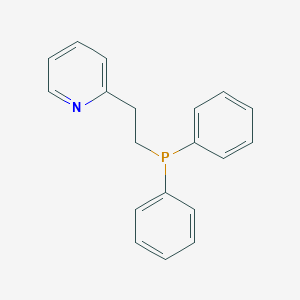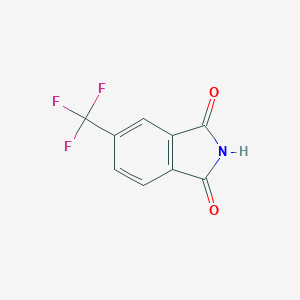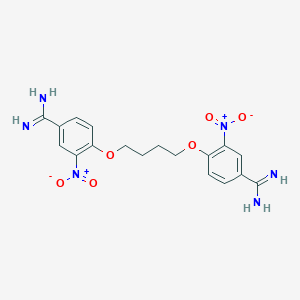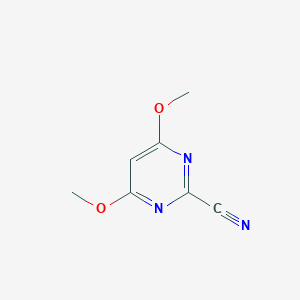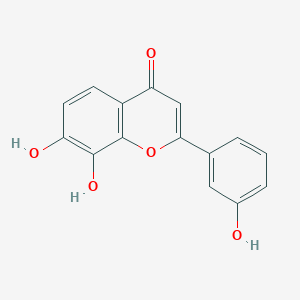![molecular formula C8H13BrO4 B154335 [(3R)-4-Acetyloxy-3-bromobutyl] acetate CAS No. 137846-89-0](/img/structure/B154335.png)
[(3R)-4-Acetyloxy-3-bromobutyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-4-Acetyloxy-3-bromobutyl] acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as bromoacetyl bromide or BAB and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(3R)-4-Acetyloxy-3-bromobutyl] acetate involves the reaction of the bromine atom with the nucleophilic center of the target molecule. This reaction leads to the formation of a covalent bond between the two molecules, which can be used to modify the properties of the target molecule.
Efectos Bioquímicos Y Fisiológicos
[(3R)-4-Acetyloxy-3-bromobutyl] acetate has been shown to have a range of biochemical and physiological effects. It has been used to modify the properties of enzymes, proteins, and other biomolecules. It has also been studied for its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(3R)-4-Acetyloxy-3-bromobutyl] acetate in lab experiments include its high reactivity and specificity. However, its use can also be limited by its toxicity and potential for side reactions.
Direcciones Futuras
There are many potential future directions for research involving [(3R)-4-Acetyloxy-3-bromobutyl] acetate. These include its use in the synthesis of novel organic compounds, its potential as an anticancer agent, and its use in the modification of biomolecules for various applications.
In conclusion, [(3R)-4-Acetyloxy-3-bromobutyl] acetate is a valuable compound for scientific research due to its unique properties and potential applications. Its use in the synthesis of organic compounds and modification of biomolecules has been extensively studied, and there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of [(3R)-4-Acetyloxy-3-bromobutyl] acetate involves the reaction of bromoacetyl chloride with acetic anhydride in the presence of a catalyst. The reaction yields a colorless liquid that can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
[(3R)-4-Acetyloxy-3-bromobutyl] acetate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of peptides, amino acids, and other organic compounds.
Propiedades
Número CAS |
137846-89-0 |
|---|---|
Nombre del producto |
[(3R)-4-Acetyloxy-3-bromobutyl] acetate |
Fórmula molecular |
C8H13BrO4 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
[(3R)-4-acetyloxy-3-bromobutyl] acetate |
InChI |
InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(9)5-13-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |
Clave InChI |
YRACZZIOCLJETM-MRVPVSSYSA-N |
SMILES isomérico |
CC(=O)OCC[C@H](COC(=O)C)Br |
SMILES |
CC(=O)OCCC(COC(=O)C)Br |
SMILES canónico |
CC(=O)OCCC(COC(=O)C)Br |
Sinónimos |
1,4-Butanediol,2-bromo-,diacetate,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



